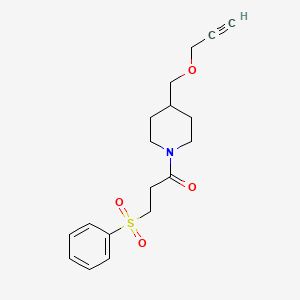

3-(Phenylsulfonyl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-(benzenesulfonyl)-1-[4-(prop-2-ynoxymethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO4S/c1-2-13-23-15-16-8-11-19(12-9-16)18(20)10-14-24(21,22)17-6-4-3-5-7-17/h1,3-7,16H,8-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPAKVDDECCMGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CCN(CC1)C(=O)CCS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylsulfonyl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propan-1-one typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine.

Attachment of the Propynyl Ether Moiety: The final step involves the alkylation of the piperidine ring with a propynyl ether derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylsulfonyl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the propynyl ether moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of alcohol or amine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(Phenylsulfonyl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propan-1-one has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Material Science: It can be used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Phenylsulfonyl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with enzymes or receptors, modulating their activity. The piperidine ring and propynyl ether moiety can also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules reported in the literature, focusing on substituent effects, biological activity, and synthetic methodologies.

Piperidin-1-yl Propan-1-one Derivatives with Heterocyclic Substitutions

- (R)-3-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2): Structure: Features a pyrimidoindole core linked to a piperidinyl propanenitrile group. Activity: Exhibits an IC50 of 480 nM against glycogen synthase kinase-3β (GSK-3β) and improved metabolic stability compared to earlier analogs .

- (R)-1-(3-((7-Bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28): Structure: Contains a brominated pyrimidoindole system and a propan-1-one moiety. Activity: Demonstrates higher potency (IC50 = 360 nM) than (R)-2, attributed to bromine’s enhanced hydrophobic interactions . Comparison: The absence of a sulfonyl group in (R)-28 may reduce steric hindrance, facilitating target engagement.

Propan-1-one Derivatives with Aromatic Substituents

- (E)-3-(4-Methoxyphenyl)-1-[4-(piperidin-1-yl)phenyl]prop-2-en-1-one: Structure: Includes a conjugated enone system and methoxyphenyl/piperidinylphenyl groups. Property: The extended π-system enhances crystallinity, as evidenced by its structural characterization via X-ray diffraction . Contrast: The phenylsulfonyl group in the target compound introduces stronger electron-withdrawing effects compared to the methoxy group.

1-(4-(3-Methoxy-phenyl)-1-methyl-piperidin-4-yl)-propan-1-one :

- Structure : Combines a methyl-piperidine ring with a methoxyphenyl substituent.

- Synthesis : Likely prepared via nucleophilic substitution or reductive amination, similar to routes in .

- Divergence : The target compound’s propargyl ether group offers click chemistry compatibility, unlike this analog’s static methoxy group.

Propan-1-one-Based Impurities and Byproducts

- 2-Methyl-1-(4-methylphenyl)-3-(piperidin-1-yl)propan-1-one (Impurity 3 TOLP) :

Sulfonyl-Containing Piperidine Derivatives

- 3-(4-((4-((4-(Methylsulfonyl)piperidin-1-yl)methyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione :

Comparative Data Table

Biological Activity

3-(Phenylsulfonyl)-1-(4-((prop-2-yn-1-yloxy)methyl)piperidin-1-yl)propan-1-one, also known by its CAS number 1286722-50-6, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological evaluations, and pharmacological implications based on available literature.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 361.5 g/mol. The structure features a piperidine ring substituted with a phenylsulfonyl group and a prop-2-yn-1-yloxy side chain, which is essential for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 361.5 g/mol |

| CAS Number | 1286722-50-6 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the piperidine ring and subsequent substitutions to introduce the phenylsulfonyl and propynyl groups. Various methodologies have been explored to optimize yield and purity, often utilizing techniques such as column chromatography for purification.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds within the same chemical class. For instance, derivatives of piperidine have shown activity against viruses such as HIV and HSV. Although specific data on this compound is limited, structural analogs have demonstrated moderate antiviral efficacy, suggesting a potential for similar activity in this compound.

Antibacterial and Antifungal Activity

In vitro studies have indicated that compounds with similar structures exhibit antibacterial and antifungal properties. For example, modifications to the piperidine structure have resulted in compounds that are effective against various bacterial strains and fungi. The presence of the sulfonyl group may enhance these properties by increasing solubility and bioavailability.

Neuroleptic Effects

Compounds containing piperidine moieties have been associated with neuroleptic activity. Research indicates that certain derivatives can act as potent neuroleptics, influencing neurotransmitter pathways. While direct studies on this compound are sparse, its structural similarity to known neuroleptics suggests it may possess similar pharmacological effects.

Case Studies

A study focusing on the biological evaluation of piperidine derivatives reported that several showed significant activity against HIV with varying cytotoxicity levels. The most promising candidates had a CC50 (cytotoxic concentration for 50% cell death) ranging from 54 µM to 92 µM in Vero cells, indicating a balance between antiviral efficacy and safety .

Another investigation into the antibacterial properties of phenylsulfonyl derivatives found that modifications led to enhanced activity against Gram-positive bacteria, suggesting that the sulfonyl group plays a critical role in antimicrobial action .

Q & A

Q. Critical Parameters :

- Control reaction temperatures (<60°C) to prevent propargyl group decomposition .

- Use anhydrous solvents and inert atmosphere (N₂/Ar) for moisture-sensitive steps .

Basic: Which analytical techniques are essential for structural validation?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm connectivity and functional groups (e.g., sulfonyl protons at δ 3.1–3.3 ppm, propargyl protons at δ 2.5–3.0 ppm) .

- X-ray Crystallography : Resolve absolute configuration and confirm stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

- Mass Spectrometry : High-resolution MS (ESI-TOF) to verify molecular ion ([M+H]⁺) and rule out impurities .

- HPLC : Assess purity (>98%) using pharmacopeial methods (e.g., sodium 1-octanesulfonate buffer, pH 4.6, and methanol mobile phase) .

Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?

Methodological Answer:

Discrepancies (e.g., unexpected diastereomers or conformational isomers) require:

- Dynamic NMR Studies : Probe temperature-dependent shifts to identify fluxional behavior .

- DFT Calculations : Compare computed NMR chemical shifts (Gaussian, B3LYP/6-31G*) with experimental data .

- Multi-Crystal Analysis : Collect data from multiple crystals to exclude twinning or disorder artifacts .

- Cross-Validation : Correlate HPLC retention times with crystallographic purity metrics .

Advanced: What strategies optimize multi-step synthesis yields with sensitive groups?

Methodological Answer:

- Protection-Deprotection : Temporarily mask the propargyl group (e.g., TMS-protection) during sulfonylation to prevent side reactions .

- Catalytic Optimization : Use Pd/Cu catalysts for Sonogashira coupling if introducing alkynes earlier in the synthesis .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track reactive intermediates (e.g., sulfonyl chloride consumption) .

- Scale-Up Adjustments : Gradually increase batch size while maintaining stoichiometric ratios (e.g., 1:1.05 for limiting reagents) .

Basic: What safety protocols are critical during synthesis?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats due to reactive intermediates (e.g., propargyl bromide) .

- Ventilation : Perform sulfonylation steps in a fume hood to avoid inhalation of SO₂ byproducts .

- Waste Disposal : Segregate halogenated waste (propargyl bromide) and sulfonate-containing byproducts for professional treatment .

Advanced: How to design stability studies under varying conditions?

Methodological Answer:

- Forced Degradation : Expose the compound to:

- Analytical Endpoints :

- Kinetic Modeling : Calculate t₉₀ (time for 10% degradation) using Arrhenius plots for shelf-life prediction .

Advanced: How to model the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to predict binding to targets (e.g., GPCRs or kinases) .

- Pharmacophore Mapping : Align the sulfonyl and piperidine groups with known active sites (e.g., 5-HT receptor antagonists) .

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and residue interactions .

- In Vitro Validation : Cross-validate with radioligand binding assays (e.g., [³H]-labeled competitors) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.